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molecular formula C14H15N3O B1450899 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 62458-96-2

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Cat. No. B1450899
M. Wt: 241.29 g/mol
InChI Key: NBOPLUXBZUJFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936619B2

Procedure details

Sodium metal (10.1 g, 0.44 mol) was added to ethanol (520 mL) and stirred at room temperature under nitrogen gas until a clear solution had formed. Ethyl-3-oxo-N-benzylpiperidine-4-carboxylate hydrochloride (56.5 g, 0.19 mol) and formamidine acetate (22.9 g, 0.22 mol) were then added and the reaction mixture heated under reflux for 40 hours. The reaction mixture was concentrated under reduced pressure, and the residue partitioned between water (400 mL) and dichloromethane (400 mL). The aqueous phase was re-extracted with dichloromethane (2×100 mL). The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure. The resulting solid was triturated with diethyl ether (100 mL) and the product collected by filtration to give the title compound as a light brown solid (32.0 g, 70%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Ethyl-3-oxo-N-benzylpiperidine-4-carboxylate hydrochloride
Quantity
56.5 g
Type
reactant
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Na].Cl.C([O:5][C:6]([CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][C:9]1=O)=O)C.C(O)(=O)C.[CH:26]([NH2:28])=[NH:27]>C(O)C>[CH2:14]([N:11]1[CH2:12][CH2:13][C:8]2[C:6](=[O:5])[NH:28][CH:26]=[N:27][C:9]=2[CH2:10]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,3.4,^1:0|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Ethyl-3-oxo-N-benzylpiperidine-4-carboxylate hydrochloride
Quantity
56.5 g
Type
reactant
Smiles
Cl.C(C)OC(=O)C1C(CN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
22.9 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under nitrogen gas until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 hours
Duration
40 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (400 mL) and dichloromethane (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with diethyl ether (100 mL)
FILTRATION
Type
FILTRATION
Details
the product collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2N=CNC(C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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